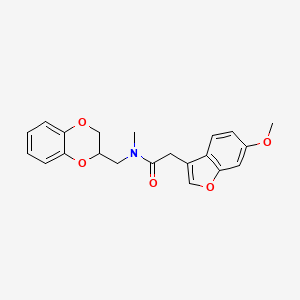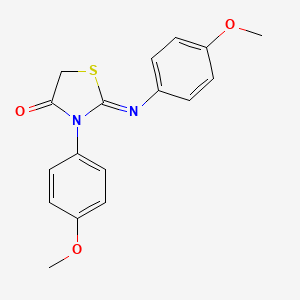![molecular formula C22H18N4S B1227203 2-[[[5-(5,6-dimethyl-1H-benzimidazol-2-yl)-2-pyridinyl]thio]methyl]benzonitrile](/img/structure/B1227203.png)
2-[[[5-(5,6-dimethyl-1H-benzimidazol-2-yl)-2-pyridinyl]thio]methyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[[5-(5,6-dimethyl-1H-benzimidazol-2-yl)-2-pyridinyl]thio]methyl]benzonitrile is a member of benzimidazoles.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of α-Benzylthiobenzimidazoleacetonitriles : A study by Sadhu, Reddy, and Dubey (2016) explores the synthesis of related compounds, focusing on the chemoselective reduction of double bonds in these molecules (Sadhu, Reddy, & Dubey, 2016).
Synthesis of Substituted Benzimidazole Derivatives : Farah et al. (2011) discuss the synthesis of substituted benzimidazole derivatives, which have shown potential as anticancer agents. This research highlights the broad application of benzimidazole derivatives in medicinal chemistry (Farah et al., 2011).
Development of Anti-Helicobacter Pylori Agents : Kühler et al. (2002) delve into the creation of novel structures derived from benzimidazole that exhibit specific antibacterial properties against Helicobacter pylori, a significant advancement in targeting this pathogen (Kühler et al., 2002).
Polarographic Studies : Johansson and Wendsjö (1983) conducted a polarographic study on similar sulfoxides and sulfides, providing insight into their electrochemical properties, which is crucial for their application in various fields (Johansson & Wendsjö, 1983).
Biological Applications and Potential
Cytotoxicity and DNA Interaction Studies : Omondi et al. (2020) investigate the cytotoxicity of palladium(II) complexes of tridentate bis(benzazole) ligands, including benzimidazole derivatives, and their interactions with DNA. This research provides insights into the potential therapeutic applications of these compounds in cancer treatment (Omondi et al., 2020).
Anticancer Potential of Zn(II) Complexes : Zhao et al. (2015) explore the anticancer activity of benzimidazole-based Zn(II) complexes, demonstrating significant cytotoxic properties against various carcinoma cells (Zhao et al., 2015).
Radioligand Development for PET Imaging : Shimoda et al. (2016) discuss the synthesis of novel radioligands based on benzonitrile derivatives for positron emission tomography (PET) imaging of metabotropic glutamate receptor subtype 5, highlighting the diagnostic applications in neuroscience (Shimoda et al., 2016).
Antimicrobial and Cytotoxic Activities : Chen et al. (2014) synthesized and evaluated novel pyrimidine-benzimidazole combinations for their antimicrobial and cytotoxic activities, indicating the potential use of these compounds in both infectious and oncological diseases (Chen et al., 2014).
Propriétés
Nom du produit |
2-[[[5-(5,6-dimethyl-1H-benzimidazol-2-yl)-2-pyridinyl]thio]methyl]benzonitrile |
|---|---|
Formule moléculaire |
C22H18N4S |
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
2-[[5-(5,6-dimethyl-1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C22H18N4S/c1-14-9-19-20(10-15(14)2)26-22(25-19)17-7-8-21(24-12-17)27-13-18-6-4-3-5-16(18)11-23/h3-10,12H,13H2,1-2H3,(H,25,26) |
Clé InChI |
GJBUWOBBKMDOGW-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C3=CN=C(C=C3)SCC4=CC=CC=C4C#N |
SMILES canonique |
CC1=CC2=C(C=C1C)N=C(N2)C3=CN=C(C=C3)SCC4=CC=CC=C4C#N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoic acid (4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-7-yl) ester](/img/structure/B1227122.png)
![2-Chloro-5-[[2,3-dihydro-1,4-benzodioxin-3-yl(oxo)methyl]amino]benzoic acid methyl ester](/img/structure/B1227124.png)
![5-chloro-N-[2-(2-furanyl)-2-(1-pyrrolidinyl)ethyl]-2-methoxybenzamide](/img/structure/B1227127.png)

![1-[(2-methyl-1H-indol-3-yl)-(2-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B1227129.png)
![1-[(4-fluorophenyl)methyl]-4-(3,4,5-trimethoxyphenyl)-4H-pyridine-3,5-dicarboxylic acid dimethyl ester](/img/structure/B1227131.png)
![2-Furanyl-(4,4,8-trimethyl-1-sulfanylidene-5-dithiolo[3,4-c]quinolinyl)methanone](/img/structure/B1227133.png)
![(2R,3S,11bR)-2-[[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine](/img/structure/B1227134.png)
![2-[4-((1R,2R,6S,7S)-3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]dec-8-en-4-yl)-benzoylamino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester](/img/structure/B1227136.png)

![N-cycloheptyl-2-[[2-(1,3-dioxo-2-isoindolyl)-1-oxoethyl]amino]benzamide](/img/structure/B1227139.png)
![1-(3,4-Dihydroxyphenyl)-2-[[5-(4-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1227141.png)
![1-Ethyl-2-[4-(4-methoxyphenyl)sulfonyl-1-piperazinyl]benzimidazole](/img/structure/B1227143.png)